

Unraveling the Off-Target Landscape of Ribociclib: A Technical Guide

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib (Kisqali®) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, leading to cell cycle arrest in the G1 phase and the suppression of tumor cell proliferation.[2] This targeted action has established Ribociclib as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy.[3]

While Ribociclib's on-target efficacy is well-documented, a comprehensive understanding of its off-target effects is crucial for predicting and managing potential adverse events, elucidating mechanisms of resistance, and identifying opportunities for novel therapeutic combinations. This technical guide provides a detailed overview of the known off-target effects of Ribociclib, focusing on both kinase and non-kinase-mediated activities. We present quantitative data from key selectivity profiling studies, detailed experimental protocols for the identification of off-target interactions, and visual representations of the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile of Ribociclib



The kinase selectivity of Ribociclib has been extensively evaluated using various methodologies, most notably KINOMEscan®, a competition-based binding assay. These studies consistently demonstrate that Ribociclib is a highly selective inhibitor of CDK4 and CDK6.

At concentrations relevant to its therapeutic activity (IC50 for CDK4/cyclin D1 is 0.01 μ M and for CDK6/cyclin D3 is 0.039 μ M), Ribociclib shows minimal interaction with other kinases.[1][3] However, at higher concentrations (e.g., 1 μ M), a limited number of off-target kinases have been identified.

Quantitative Analysis of Off-Target Kinase Interactions

The following table summarizes the known off-target kinase interactions of Ribociclib based on available preclinical data. It is important to note that obtaining precise IC50 or Kd values for these weak interactions is often challenging and not always reported in the literature. The data presented here is compiled from KINOMEscan® profiling and chemoproteomics studies.

| Target Kinase | Assay Type | Ribociclib Concentration | Observed Interaction | Reference |
|--|----------------------|-----------------------------|-------------------------|-----------|
| On-Target | | | | |
| CDK4/Cyclin D1 | Biochemical Assay | IC50: 10 nM | Potent Inhibition | [3] |
| CDK6/Cyclin D3 | Biochemical Assay | IC50: 39 nM | Potent Inhibition | [3] |
| Off-Target | | | | |
| CDK9 | Chemoproteomic s | Not specified | Identified as a target | [4] |
| TNK1 | Chemoproteomic s | Not specified | Identified as a target | [4] |
| Off-target kinases from KINOMEscan® at 1 µM | KINOMEscan® | 1 μΜ | Binding observed | [3] |



Note: The specific off-target kinases from the KINOMEscan® at 1 µM are visually represented in the TREEspot™ diagram in the original publication by Kim et al. (2018), but a supplementary table with quantitative values was not available in the conducted search. The diagram indicates a very limited number of off-target interactions.

Non-Kinase Off-Target Effects: Proteasome Activation

Recent evidence suggests that CDK4/6 inhibitors, including Ribociclib, may exert biological effects through mechanisms independent of direct kinase inhibition. One such notable off-target effect is the activation of the 26S proteasome.

Studies using thermal proteome profiling (TPP) have shown that while palbociclib, a structurally similar CDK4/6 inhibitor, does not directly bind to the proteasome, it induces its activation.[5] This activation is mediated by the disassociation of the proteasome-inhibiting scaffold protein, ECM29.[5][6] Ribociclib has been observed to induce a similar, albeit less potent, proteasomal activation.[5] This indirect mechanism suggests a novel aspect of the cellular response to CDK4/6 inhibition that may contribute to therapeutic outcomes and cellular senescence.[7]

Experimental Protocols

A detailed understanding of the methodologies used to identify off-target effects is essential for the critical evaluation of the data and for the design of future studies. Below are detailed protocols for the two key experimental approaches discussed in this guide: KINOMEscan® and Thermal Proteome Profiling.

KINOMEscan® Selectivity Profiling

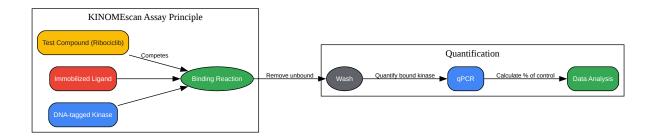
The KINOMEscan® assay is a competition-based binding assay used to quantify the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[8]

Detailed Protocol:



- Kinase-Ligand Interaction: A proprietary, immobilized ligand is used to capture kinases from a panel (e.g., 468 kinases).
- Compound Incubation: The test compound (e.g., Ribociclib) is incubated at a specified concentration (e.g., $1~\mu$ M) with the kinase panel and the immobilized ligand. A DMSO control is run in parallel.
- Competition: The test compound competes with the immobilized ligand for binding to the active site of each kinase.
- Washing: Unbound kinases and the test compound are washed away.
- Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using primers specific to the DNA tag on each kinase.
- Data Analysis: The results are reported as "percent of control," where the control is the
 amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger
 binding of the test compound. "Hits" are typically defined as compounds that result in <35%
 of the kinase remaining bound.[3]



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KINOMEscan Experimental Workflow

Thermal Proteome Profiling (TPP)

Foundational & Exploratory





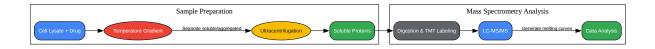
TPP is a mass spectrometry-based technique used to identify the cellular targets of a drug by measuring changes in protein thermal stability upon drug binding.[9][10]

Principle: Drug binding typically stabilizes a protein, increasing its melting temperature (Tm). TPP measures the Tm of thousands of proteins simultaneously in the presence and absence of a drug. An increase in a protein's Tm suggests a direct or indirect interaction with the drug.[5]

Detailed Protocol:

- Cell Culture and Treatment: Culture cells (e.g., MCF7 breast cancer cells) and treat with the test compound (e.g., Ribociclib) or vehicle control (e.g., DMSO).
- Heating: Aliquots of the cell lysate are heated to a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes).
- Separation of Soluble and Aggregated Proteins: The heated lysates are subjected to ultracentrifugation to pellet the denatured, aggregated proteins. The supernatant containing the soluble proteins is collected.
- Protein Digestion and Labeling: The proteins in the supernatant are digested into peptides, typically with trypsin. The peptides from each temperature point are then labeled with isobaric tags (e.g., Tandem Mass Tags TMT) for multiplexed quantitative proteomics.[10]
 [11]
- LC-MS/MS Analysis: The labeled peptides are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of each protein at each temperature is determined from the TMT reporter ion intensities. Melting curves are generated for each protein, and the Tm is calculated. A significant shift in the Tm between the drug-treated and control samples indicates a potential target.[5]





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Thermal Proteome Profiling (TPP) Workflow

Signaling Pathways Implicated by Off-Target Effects

While the off-target kinase interactions of Ribociclib are weak, they may still have biological consequences, particularly at higher drug concentrations. The non-kinase-mediated activation of the proteasome also has important downstream effects.

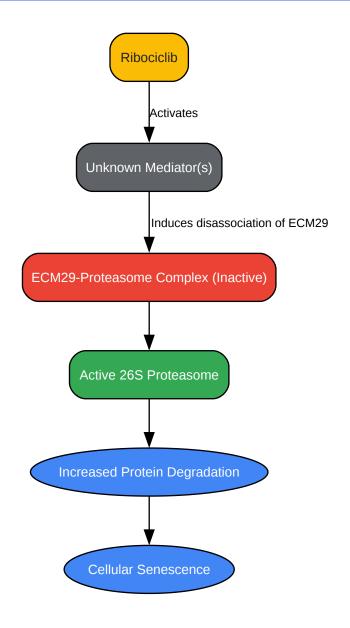
Potential Consequences of Off-Target Kinase Inhibition

- CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9
 plays a critical role in regulating gene transcription.[12] Inhibition of CDK9 can lead to the
 downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and can induce
 apoptosis in cancer cells.[12][13]
- TNK1 (Thirty-eight-negative kinase 1): TNK1 is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[14]
 Dysregulation of TNK1 has been implicated in some cancers, and its inhibition can suppress tumor growth.[2][15]

Ribociclib-Induced Proteasome Activation Pathway

The indirect activation of the proteasome by Ribociclib represents a significant off-target effect with potential therapeutic implications.





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Ribociclib-Mediated Proteasome Activation

This pathway suggests that Ribociclib, likely through an unidentified intermediate, leads to the release of the inhibitory protein ECM29 from the 26S proteasome.[5][6] The resulting activation of the proteasome enhances the degradation of cellular proteins, a process that has been linked to the induction of cellular senescence.[7]

Conclusion

Ribociclib is a highly selective CDK4/6 inhibitor with a well-defined on-target mechanism of action. Its off-target kinase activity is minimal at therapeutic concentrations, though weak



interactions with kinases such as CDK9 and TNK1 have been reported at higher concentrations. A notable non-kinase off-target effect is the indirect activation of the proteasome, which may contribute to the drug's overall therapeutic effect, including the induction of cellular senescence.

A thorough understanding of these off-target effects, facilitated by robust experimental methodologies like KINOMEscan® and Thermal Proteome Profiling, is paramount for the continued safe and effective use of Ribociclib. Further research into the downstream consequences of these off-target interactions will undoubtedly provide deeper insights into the complex cellular response to this important anticancer agent and may unveil new avenues for therapeutic intervention.

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